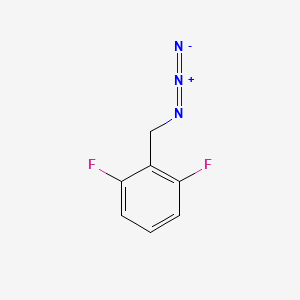

2-(Azidomethyl)-1,3-difluorobenzene

Description

Significance of Aryl Azides as Versatile Synthetic Intermediates

Aryl azides are a cornerstone of modern synthetic chemistry, prized for their stability and diverse reactivity. at.ua The azide (B81097) functional group (–N₃) is an energetic yet manageable moiety that can be transformed into a variety of other functional groups, rendering aryl azides as highly versatile intermediates. wikipedia.org Their relative stability, especially when compared to low molecular weight alkyl azides, allows for their use in a broad spectrum of chemical reactions. at.ua

The synthetic utility of aryl azides is extensive. They are key precursors for the synthesis of primary amines through reduction, commonly achieved via hydrogenolysis or the Staudinger reaction with phosphines like triphenylphosphine. wikipedia.orgnih.gov The azide group also serves as a masked nitrene precursor. Upon thermal or photochemical activation, aryl azides can extrude dinitrogen gas to generate highly reactive nitrenes, which can undergo a variety of insertion and addition reactions. ucla.edunih.gov

Furthermore, aryl azides are prominent participants in cycloaddition reactions. The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole ring is a cornerstone of "click chemistry." wikipedia.org This reaction is celebrated for its high efficiency, selectivity, and tolerance of a wide range of functional groups, making it invaluable in drug discovery, bioconjugation, and materials science. eurekaselect.comorganic-chemistry.org The azide group can also react with enolates to form triazoline intermediates, which can then be rearranged to produce aryl amides. rsc.org In electrophilic aromatic substitution reactions, the azide group typically acts as an ortho- and para-directing substituent. at.uanih.gov

The synthesis of aryl azides can be accomplished through several reliable methods. A traditional and widely used approach involves the diazotization of an aromatic amine, followed by treatment with an azide source such as sodium azide. eurekaselect.comorganic-chemistry.orgresearchgate.net Other methods include the nucleophilic aromatic substitution on activated aryl halides and the reaction of arylboronic acids with an azide source. nih.govorganic-chemistry.org

Table 1: Key Transformations of Aryl Azides

| Reaction Type | Reagents/Conditions | Product | Significance |

|---|---|---|---|

| Reduction to Amine | H₂, Pd/C or PPh₃, H₂O (Staudinger) | Primary Amine | Fundamental transformation for introducing amino groups. wikipedia.orgnih.gov |

| Nitrene Formation | Heat (Thermolysis) or Light (Photolysis) | Aryl Nitrene | Access to highly reactive intermediates for C-H/N-H insertion. ucla.edunih.gov |

| [3+2] Cycloaddition | Alkyne (Cu(I) or Ru(II) catalyst) | 1,2,3-Triazole | "Click chemistry" for bioconjugation and materials science. wikipedia.orgorganic-chemistry.org |

| Amide Synthesis | Aldehyde, Base | Aryl Amide | Forms amides via a triazoline intermediate. rsc.org |

Structural Features and Reactivity Context of Difluorinated Aromatic Scaffolds

The incorporation of fluorine atoms into aromatic rings profoundly alters their physicochemical properties. numberanalytics.com In the case of 2-(Azidomethyl)-1,3-difluorobenzene, the two fluorine atoms on the benzene (B151609) ring introduce significant electronic and steric effects that dictate its reactivity.

Fluorine is the most electronegative element, and its presence on an aromatic ring leads to a strong electron-withdrawing inductive effect (-I effect). vaia.com This effect decreases the electron density of the aromatic π-system, which generally deactivates the ring towards electrophilic aromatic substitution reactions. numberanalytics.comvaia.com However, this deactivation can be advantageous, as it often enhances the stability of the molecule. numberanalytics.comnih.govacs.org The strong inductive effect of fluorine also plays a crucial role in nucleophilic aromatic substitution (SNA_r) reactions. By stabilizing the negatively charged Meisenheimer complex intermediate, fluorine can accelerate the rate of SNA_r, even though fluoride (B91410) is typically a poor leaving group. stackexchange.com

The substitution pattern is also critical. In a 1,3-difluorinated system, the directing effects of the two fluorine atoms in electrophilic substitution reactions are additive, reinforcing substitution at specific positions. While fluorine itself is an ortho, para-director due to resonance effects, the combined inductive deactivation and steric hindrance influence the regioselectivity of incoming reagents.

Table 2: Influence of Fluorine Substitution on Aromatic Ring Properties

| Property | Effect of Fluorine Substitution | Rationale |

|---|---|---|

| Reactivity to Electrophiles | Decreased | Strong inductive electron withdrawal (-I effect) deactivates the ring. numberanalytics.comvaia.com |

| Reactivity to Nucleophiles | Increased (SNA_r) | Stabilization of the intermediate Meisenheimer complex. stackexchange.com |

| Thermal/Chemical Stability | Increased | Strong C-F bonds and stabilization of molecular orbitals. nih.govacs.org |

| Acidity of C-H Bonds | Increased | Inductive effect stabilizes the conjugate base (carbanion). |

Structure

3D Structure

Properties

IUPAC Name |

2-(azidomethyl)-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2N3/c8-6-2-1-3-7(9)5(6)4-11-12-10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZUBPHMRHROHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN=[N+]=[N-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447172 | |

| Record name | 2,6-Difluorobenzylazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106308-60-5 | |

| Record name | 2-(Azidomethyl)-1,3-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106308-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluorobenzylazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(azidomethyl)-1,3-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Synthesis of 2 Azidomethyl 1,3 Difluorobenzene

Nucleophilic Azidation Strategies for Benzyl (B1604629) Halides

A primary and widely utilized method for the synthesis of 2-(azidomethyl)-1,3-difluorobenzene involves the nucleophilic substitution of a halide in 2,6-difluorobenzyl halides. The azide (B81097) ion (N₃⁻) serves as a potent nucleophile in these Sₙ2 reactions. masterorganicchemistry.com

Optimization of Reaction Conditions and Reagents in the Azidation of 2,6-Difluorobenzyl Halides

The efficiency of the azidation of 2,6-difluorobenzyl halides is highly dependent on the careful selection of reagents and reaction conditions.

Alkali metal azides, such as sodium azide (NaN₃), are the most common source of the azide nucleophile for the conversion of 2,6-difluorobenzyl halides. masterorganicchemistry.com The choice of the alkali azide can influence the reaction rate and yield.

Phase transfer catalysts (PTCs) are often employed to facilitate the transfer of the azide anion from the solid or aqueous phase to the organic phase where the benzyl halide is dissolved. This is particularly crucial when using polar aprotic solvents where the solubility of inorganic azide salts may be limited. Common PTCs include quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) iodide (TBAI). beilstein-journals.org The use of PTCs can lead to milder reaction conditions and improved yields.

| Starting Material | Azide Salt | Phase Transfer Catalyst (PTC) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2,6-Difluorobenzyl bromide | Sodium Azide (1.5 equiv) | None | t-BuOH | 25 | 22-24 | Not specified | |

| Aromatic Aldehydes (for amide synthesis) | Not Applicable | Tetrabutylammonium iodide (TBAI) (20 mol%) | Solvent-free (ball-milling) | Room Temperature | Not specified | 62-75 | beilstein-journals.org |

The choice of solvent plays a critical role in the success of the nucleophilic azidation reaction. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), and dimethyl sulfoxide (B87167) (DMSO) are generally preferred for Sₙ2 reactions involving azide salts. masterorganicchemistry.com These solvents effectively solvate the cation of the azide salt while leaving the azide anion relatively free to act as a nucleophile.

In one documented procedure, tert-butanol (B103910) (t-BuOH) was used as the solvent for the reaction between 2,6-difluorobenzyl bromide and sodium azide at room temperature. The selection of the solvent system is a balance between dissolving the organic substrate and facilitating the nucleophilic attack by the azide ion.

| Starting Material | Azide Salt | Solvent | Temperature (°C) | Reaction Time (h) | Observations | Reference |

|---|---|---|---|---|---|---|

| 2,6-Difluorobenzyl bromide | Sodium Azide | t-BuOH | 25 | 22-24 | Reaction proceeds to completion. | |

| Alkyl Halides (General) | NaN₃ or KN₃ | Acetonitrile (CH₃CN) or Dimethylsulfoxide (DMSO) | Not specified | Not specified | Standard procedure for SN2 azidation. | masterorganicchemistry.com |

| Allylic Electrophiles | NaN₃ | Dimethylformamide (DMF) | Not specified | Not specified | Commonly used for allylic azidations. |

Mechanochemical Approaches to this compound Synthesis

Mechanochemistry, which utilizes mechanical energy from methods like ball milling to induce chemical reactions, presents a green and efficient alternative to traditional solvent-based synthesis. beilstein-journals.orgmdpi.com This approach often leads to shorter reaction times and can be performed under solvent-free conditions. beilstein-journals.orgbeilstein-journals.org

Impact of Ball Milling Parameters on Reaction Kinetics and Yield

The success of mechanochemical synthesis is highly dependent on various parameters of the ball milling process. These include the milling frequency, the size and material of the milling balls, and the ball-to-powder mass ratio. researchgate.netutcluj.ro

Research has shown that increasing the milling time and the ball-to-powder ratio can lead to a decrease in particle size, which can enhance reaction rates. utcluj.routcluj.ro For instance, increasing the ball-to-powder mass ratio from 3:1 to 5:1 resulted in a more significant reduction in the particle size of TiB₂ powders. utcluj.ro However, excessively long milling times can sometimes lead to agglomeration of the fine particles. researchgate.net The milling frequency also plays a crucial role; for example, in the synthesis of indoles, a lower frequency for a longer duration resulted in higher yield and selectivity compared to a higher frequency for a shorter time. beilstein-journals.org

| Reaction Type | Parameter Investigated | Conditions | Observed Impact | Reference |

|---|---|---|---|---|

| Mechanochemical fluorination | Milling Frequency | 30 Hz | Successful synthesis of aryl fluorides. | dtu.dk |

| Difluoromethylation of ketones | Milling Ball Size | 10 mm vs. 15 mm diameter | Yield changed from 74% to 67%. | beilstein-journals.orgnih.gov |

| TiB₂ particle size reduction | Ball-to-Powder Mass Ratio | 3:1 vs. 5:1 | 5:1 ratio resulted in smaller particle size. | utcluj.routcluj.ro |

| Indole synthesis | Milling Frequency and Time | 800 min⁻¹ for 45 min vs. 200 min⁻¹ for 8 h | Lower frequency for longer time gave higher yield and selectivity. | beilstein-journals.org |

| W-Y powder alloying | Milling Time | Up to 40 h | Particle size decreased up to 40 h, then increased due to agglomeration. | researchgate.net |

Elucidation of Reactivity Patterns and Transformation Pathways of 2 Azidomethyl 1,3 Difluorobenzene

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,2,3-triazoles. nih.govmdpi.comrsc.org 2-(Azidomethyl)-1,3-difluorobenzene serves as a key building block in these reactions, where the azide (B81097) group reacts with a terminal alkyne to form a stable triazole ring.

The reaction of this compound with various terminal alkynes in the presence of a copper(I) catalyst leads to the formation of the corresponding 1,4-disubstituted 1,2,3-triazole derivatives. nih.gov This transformation is known for its high efficiency and broad substrate scope. nih.govnih.gov The resulting triazole products are of significant interest in medicinal chemistry and materials science due to their unique chemical and biological properties. beilstein-journals.org

A general representation of the CuAAC reaction is depicted below:

Figure 1: General reaction scheme for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with a terminal alkyne.

The success of the CuAAC reaction is highly dependent on the catalytic system employed. Typically, a copper(I) source is used, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate, or by using a stable copper(I) salt (e.g., CuI or CuBr). beilstein-journals.org The choice of catalyst and ligands can significantly influence the reaction rate and efficiency.

Ligands play a crucial role in stabilizing the copper(I) oxidation state and preventing catalyst degradation. beilstein-journals.org Various ligands have been developed to enhance the efficiency of the CuAAC reaction. The use of specific ligands can also influence the regioselectivity of the reaction, although the CuAAC is renowned for its high preference for the 1,4-regioisomer. nih.govwikipedia.org

| Catalyst System | Ligand | Solvent | Key Findings |

| CuI | None | Ethanol/Water | Efficient for the synthesis of 1,4-disubstituted 1,2,3-triazoles. |

| CuSO₄/Sodium Ascorbate | Tris-(benzyltriazolylmethyl)amine (TBTA) | Various | Accelerates the reaction and protects the catalyst from oxidation. |

| (Ph₃P)₂CuOAc | None | Organic Solvents | Highly efficient dinuclear catalyst for CuAAC. nih.gov |

Table 1: Examples of Catalytic Systems Used in CuAAC Reactions.

A defining feature of the copper-catalyzed azide-alkyne cycloaddition is its exceptional regioselectivity, almost exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. nih.govnih.govwikipedia.org This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.govwikipedia.org The mechanism of the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, leading to the observed high regioselectivity. nih.gov While ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) can provide the 1,5-regioisomer, the copper-catalyzed variant remains the method of choice for the synthesis of 1,4-disubstituted triazoles. wikipedia.org

Continuous flow chemistry has emerged as a powerful tool for the synthesis of 1,2,3-triazoles via CuAAC. nih.gov This technology offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.net In a flow system, reagents are continuously pumped through a heated reactor containing a solid-supported copper catalyst, such as copper-on-charcoal. nih.gov This setup allows for precise control over reaction parameters like temperature and residence time, leading to high yields and purity of the triazole products. nih.gov The use of a heterogeneous catalyst simplifies product purification, as the catalyst is retained within the reactor. nih.gov This methodology has been successfully applied to the synthesis of a diverse range of 1,2,3-triazoles, including the antiepileptic drug rufinamide. nih.gov

| Flow System Parameter | Value/Condition | Benefit |

| Catalyst | Copper-on-charcoal | Heterogeneous, allows for easy separation. nih.gov |

| Solvent | Dichloromethane (DCM) | Good solubility for reactants. nih.gov |

| Temperature | ~110 °C | Increased reaction rate. nih.gov |

| Residence Time | ~129 seconds | Rapid product formation. nih.gov |

Table 2: Typical Parameters for Continuous Flow Synthesis of 1,2,3-Triazoles.

Formation of 1,2,3-Triazole Derivatives via CuAAC with Alkynes

Reductive Transformations of the Azide Functionality

The azide group of this compound can be readily reduced to the corresponding primary amine. This transformation is a fundamental process in organic synthesis, providing access to a key functional group for further derivatization.

The reduction of the azide in this compound to (2,6-difluorophenyl)methanamine can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or the use of hydride reagents such as lithium aluminum hydride (LiAlH₄). The resulting amine is a valuable intermediate for the synthesis of a wide range of biologically active molecules and functional materials.

A general scheme for the reduction is as follows:

Figure 2: General reaction scheme for the reduction of this compound to (2,6-difluorophenyl)methanamine.

Strategic Applications of 2 Azidomethyl 1,3 Difluorobenzene in Complex Organic Synthesis

Role as a Key Intermediate in the Synthesis of Bioactive Compounds

The inherent reactivity of the azido (B1232118) group and the influence of the difluorobenzene moiety make 2-(azidomethyl)-1,3-difluorobenzene a valuable starting material for the synthesis of medicinally important compounds.

Precursor for the Antiepileptic Drug Rufinamide and Related Analogues

The most prominent application of this compound is in the synthesis of Rufinamide, a triazole-derived anticonvulsant used for the treatment of seizures associated with Lennox-Gastaut syndrome. The synthesis of Rufinamide heavily relies on the [3+2] cycloaddition reaction of the azide (B81097) group in this compound with a suitable alkyne or alkyne equivalent. tandfonline.comresearchgate.net This reaction, often a Huisgen 1,3-dipolar cycloaddition, forms the core 1,2,3-triazole ring of the Rufinamide molecule. tandfonline.comtandfonline.com

The typical synthetic route involves the reaction of this compound with a propiolate ester, such as methyl propiolate, to form a triazole carboxylate intermediate. googleapis.com This intermediate is then subjected to amidation to yield Rufinamide. googleapis.com Various reagents and conditions have been explored for this transformation, including the use of methyl 2-bromoacrylate as an alternative to propiolates. googleapis.com The difluoro-substituted benzene (B151609) ring is a critical pharmacophore in Rufinamide, contributing to its biological activity.

Development of Multi-step and One-pot Synthetic Sequences to Rufinamide

To improve efficiency and sustainability, significant research has been dedicated to developing one-pot synthetic sequences. tandfonline.comtandfonline.com These methods aim to perform multiple reaction steps in a single reaction vessel without the need for intermediate purification. For instance, a one-pot synthesis of Rufinamide has been developed where 2,6-difluorobenzyl azide is reacted with methyl 3-methoxyacrylate, followed by treatment with methanolic ammonia (B1221849) to afford the final product in a high yield of 89%. researchgate.net Another innovative one-pot approach utilizes mechanochemistry, where the azidation of 2-(bromomethyl)-1,3-difluorobenzene and the subsequent Huisgen cycloaddition are performed under ball-milling and solvent-free conditions. tandfonline.comtandfonline.com This method is not only environmentally friendly but also enhances safety by conducting the reaction in a sealed steel container. tandfonline.comtandfonline.com

Building Block for Novel Heterocyclic Architectures

The reactivity of the azide group in this compound extends beyond the synthesis of Rufinamide, making it a valuable building block for a variety of other heterocyclic compounds.

Construction of Triazole-Fused Ring Systems

The 1,3-dipolar cycloaddition capability of the azide in this compound can be harnessed to construct more complex, fused heterocyclic systems. These structures are of interest in medicinal chemistry and materials science due to their unique three-dimensional architectures and potential for diverse biological activities. For example, by carefully selecting the dipolarophile, it is possible to create triazole rings that are fused to other heterocyclic systems, leading to novel molecular scaffolds.

Integration into Emerging Synthetic Technologies

The synthesis of molecules containing the this compound moiety has benefited significantly from advancements in synthetic technology, particularly in the area of continuous flow chemistry.

Continuous Flow Synthesis for Enhanced Process Efficiency

Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety when handling energetic intermediates like organic azides, and the potential for automation and scalability. rsc.orgresearchgate.net The synthesis of Rufinamide and its precursors has been a key area where continuous flow technology has been successfully implemented. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₅F₂N₃ |

| Rufinamide | C₁₀H₈F₂N₄O |

| 2,6-Difluorobenzyl alcohol | C₇H₆F₂O |

| 2-(Bromomethyl)-1,3-difluorobenzene | C₇H₅BrF₂ |

| Methyl propiolate | C₄H₄O₂ |

| Methyl 3-methoxyacrylate | C₅H₈O₃ |

| Methyl 2-bromoacrylate | C₄H₅BrO₂ |

| Sodium azide | NaN₃ |

| Methanolic ammonia | CH₅NO |

Mechanochemical Strategies for Sustainable Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful and sustainable alternative to traditional solvent-based synthesis. acs.org This approach, often utilizing ball milling, offers significant environmental benefits by reducing or eliminating the need for hazardous solvents, which in turn minimizes waste generation. rsc.org Beyond its green credentials, mechanochemistry can lead to shorter reaction times, obviate the need for external heating, and sometimes afford different product selectivities compared to solution-phase reactions. beilstein-journals.org

While specific research on the mechanochemical synthesis of this compound is not extensively documented, the principles and methodologies established for the synthesis of other organic azides and related nitrogen-containing heterocycles provide a strong foundation for its potential production via this sustainable route. The synthesis of azides from corresponding halides or through cycloaddition reactions are well-documented in mechanochemical literature. mdpi.comnih.govmdpi.com

A plausible mechanochemical approach for the synthesis of this compound would involve the reaction of 2-(bromomethyl)-1,3-difluorobenzene with an azide source, such as sodium azide, under solvent-free ball milling conditions. This method would be analogous to established mechanochemical syntheses of other organic azides.

Furthermore, the reactivity of the azide functional group in this compound lends itself to further mechanochemical transformations. A notable example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which has been successfully performed under solvent-free mechanochemical conditions to produce 1,2,3-triazoles. acs.orgmdpi.com This suggests that this compound could be a valuable precursor in the sustainable, mechanochemical synthesis of complex triazole-containing molecules.

Research into the mechanochemical synthesis of various organic compounds has demonstrated its broad applicability. For instance, the synthesis of primary amides from esters and calcium nitride has been achieved through ball milling, showcasing the method's functional group tolerance. nih.gov Additionally, thermally unstable acyl azides, which are prone to rearrangement, have been effectively controlled and utilized in C–H amidation reactions under mechanochemical ball milling conditions. acs.org The successful application of mechanochemistry to a variety of organic transformations underscores its potential for the synthesis of this compound and its derivatives. rsc.orgrsc.org

The following table summarizes representative conditions for mechanochemical reactions relevant to the synthesis and application of organic azides, which could be adapted for this compound.

| Reaction Type | Reactants | Catalyst/Reagent | Conditions | Product Type | Reference |

| Azide Synthesis | Alkyl halide, Sodium azide | - | Solvent-free ball milling | Alkyl azide | mdpi.com |

| Azide Synthesis | Aryl boronic acid, Sodium azide, Terminal alkyne | Cu/Al₂O₃ | Solvent-free ball milling | 1,4-disubstituted-1,2,3-triazole | mdpi.com |

| [3+2] Cycloaddition (CuAAC) | Terminal alkyne, Organic azide | Copper(I) source | Solvent-free ball milling | 1,2,3-triazole | mdpi.com |

| Amide Synthesis | Ester, Calcium nitride | - | Ball milling | Primary amide | nih.gov |

| C–H Amidation | Organic substrate, Acyl azide | Ir(III) catalyst | Solvent-free ball milling | Amide | acs.org |

Comprehensive Spectroscopic and Structural Characterization of 2 Azidomethyl 1,3 Difluorobenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for confirming the structural integrity of 2-(azidomethyl)-1,3-difluorobenzene. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed picture of the molecular framework can be constructed.

In a typical ¹H NMR spectrum, the protons of the azidomethyl group (-CH₂N₃) would exhibit a characteristic singlet, indicative of the methylene (B1212753) protons being chemically equivalent and not coupled to any neighboring protons. The aromatic protons on the difluorobenzene ring would present more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The specific chemical shifts and coupling constants are highly sensitive to the electronic environment of each nucleus, providing unambiguous evidence for the substitution pattern on the benzene (B151609) ring.

The ¹³C NMR spectrum would further corroborate the structure, showing distinct signals for the azidomethyl carbon and the carbons of the difluorobenzene ring. The carbons directly bonded to fluorine atoms would appear as doublets due to one-bond carbon-fluorine (¹J_CF) coupling, a key diagnostic feature.

Furthermore, ¹⁹F NMR spectroscopy offers direct insight into the fluorine environments. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent due to the molecule's symmetry.

| ¹H NMR | ¹³C NMR | ¹⁹F NMR |

| Chemical Shift (ppm) | Chemical Shift (ppm) | Chemical Shift (ppm) |

| Aromatic Protons | Aromatic Carbons | Aromatic Fluorines |

| Azidomethyl Protons (-CH₂N₃) | Azidomethyl Carbon (-CH₂N₃) |

Single-Crystal X-ray Diffraction Analysis of Molecular Conformation and Crystal Packing

While NMR provides information about the connectivity in solution, single-crystal X-ray diffraction offers a definitive, three-dimensional map of the molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the molecule's preferred conformation. The analysis would also elucidate the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern how the molecules pack together to form a crystal lattice. This packing arrangement can influence the material's physical properties. For this compound, the analysis would precisely define the geometry of the difluorobenzene ring and the orientation of the azidomethyl substituent relative to the ring.

| Crystallographic Parameter | Description |

| Crystal System | The basic shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations that describe the crystal's structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell. |

| Bond Lengths (Å) | The distances between the centers of bonded atoms. |

| Bond Angles (°) | The angles formed by three connected atoms. |

| Torsion Angles (°) | The dihedral angles that describe the conformation of the molecule. |

Vibrational Spectroscopy for Functional Group Identification (e.g., Azide (B81097) Asymmetric Stretch)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (stretching, bending, etc.).

A key diagnostic feature in the infrared spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (-N₃). This peak typically appears in the region of 2100-2160 cm⁻¹, providing unequivocal evidence for the presence of the azide functionality. Other characteristic bands would include C-H stretching vibrations of the aromatic ring and the methylene group, C=C stretching vibrations of the benzene ring, and C-F stretching vibrations.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Azide (N₃) Asymmetric Stretch | 2100 - 2160 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-F Stretch | 1000 - 1400 |

Note: The exact frequencies can vary slightly depending on the molecular environment.

Mass Spectrometric Investigations for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. In a mass spectrometer, the molecule is ionized, and the resulting charged species are separated based on their mass-to-charge ratio (m/z).

For this compound (C₇H₅F₂N₃), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight, which is approximately 169.13 g/mol . nih.govfda.gov High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition. chemsrc.com

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. Common fragmentation pathways for this compound would likely involve the loss of dinitrogen (N₂) from the azide group, a characteristic fragmentation for azides, leading to a significant peak at M-28. Subsequent fragmentation of the resulting benzyl-type radical cation would also be observed. Predicted collision cross-section values for various adducts, such as [M+H]⁺ and [M+Na]⁺, can also be calculated to aid in identification. uni.lu

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M]⁺ | ~169 | Molecular Ion |

| [M-N₂]⁺ | ~141 | Loss of dinitrogen |

| [M+H]⁺ | ~170 | Protonated Molecule |

| [M+Na]⁺ | ~192 | Sodium Adduct |

Note: The relative intensities of the fragment ions depend on the ionization method and energy.

Future Prospects and Advanced Research Directions Involving 2 Azidomethyl 1,3 Difluorobenzene

Innovations in Green Chemistry and Sustainable Catalysis for its Synthesis and Transformations

The synthesis of 2-(azidomethyl)-1,3-difluorobenzene and its subsequent chemical transformations are undergoing significant advancements driven by the principles of green chemistry. The traditional synthesis involves the reaction of 2,6-difluorobenzyl bromide with sodium azide (B81097). While effective, research is focused on developing more sustainable methods.

Innovations in this area include the use of phase-transfer catalysis, which can reduce reaction times and improve efficiency. The addition of tetrabutylammonium (B224687) bromide (TBAB) in tert-butanol (B103910) systems, for example, enhances the contact between the aqueous sodium azide and the organic reactant, leading to faster and cleaner reactions. Furthermore, the development of continuous flow reactors for the synthesis of this and other organic azides represents a significant step forward in safety and efficiency. These systems allow for better heat control and minimize the accumulation of potentially explosive azide intermediates, making the process more suitable for large-scale production.

Future research will likely focus on developing even more active and recyclable catalysts, potentially based on earth-abundant metals, and exploring solvent-free or bio-based solvent systems for both the synthesis and transformations of this compound.

Exploration of Novel Reactivity Profiles and Selective Functionalization Pathways

The reactivity of this compound is dominated by the versatile chemistry of the azide group. Beyond the well-established click chemistry, researchers are exploring other transformations to unlock new synthetic possibilities.

The reduction of the azide group to a primary amine is a fundamental transformation that opens up a wide range of subsequent functionalization reactions. This allows for the introduction of various substituents through amide bond formation, reductive amination, and other classical amine chemistries.

Another area of exploration is the Staudinger ligation, a reaction that converts an azide to an amine via a phosphine (B1218219) reagent, which can be engineered to form a stable amide bond. nih.gov This reaction offers an alternative to traditional reduction methods and has found applications in bioconjugation. nih.gov

Furthermore, the development of new catalytic systems could enable novel transformations of the azide group. For instance, the phosphine-mediated conversion of an azide to a diazo compound could open up pathways for carbene-mediated crosslinking reactions. nih.gov

The fluorine atoms on the benzene (B151609) ring also influence the reactivity of the molecule, primarily through their electron-withdrawing effects. Future research could explore the selective functionalization of the aromatic ring itself, taking advantage of the directing effects of the fluorine and azidomethyl substituents. This could lead to the synthesis of highly substituted and complex aromatic structures with potential applications in medicinal chemistry and materials science.

Integration into Advanced Materials Science and Bioconjugation Methodologies

The unique properties of this compound make it a valuable building block for advanced materials and bioconjugation. The ability of the azide group to participate in highly efficient click chemistry reactions allows for its straightforward incorporation into polymers, surfaces, and other materials. fluoro-benzene.com

In materials science, this compound can be used to introduce fluorine atoms and functionalizable handles into polymers. The presence of fluorine can impart desirable properties such as increased thermal stability, chemical resistance, and altered electronic properties. The azide group serves as a point of attachment for crosslinking agents, other monomers, or functional molecules.

In the field of bioconjugation, this compound and similar azide-containing molecules are instrumental. nih.gov Bioconjugation is the covalent attachment of molecules to biomolecules such as proteins, DNA, and carbohydrates. nih.gov The azide group is particularly useful because it is largely unreactive under biological conditions but can be specifically targeted by alkyne-containing probes or biomolecules via the CuAAC reaction. nih.gov This has enabled a wide range of applications, including the labeling of biomolecules for imaging, the development of targeted drug delivery systems, and the creation of protein-polymer conjugates.

Recent advancements in bioconjugation chemistry are expanding the toolbox beyond the classical click reaction. nih.gov These include strain-promoted azide-alkyne cycloaddition (SPAAC), which eliminates the need for a potentially toxic copper catalyst, and other bioorthogonal reactions like the Staudinger ligation. nih.govnih.gov The development of new click-type reactions, such as sulfur(VI) fluoride (B91410) exchange (SuFEx) and tyrosine-click reactions, further broadens the possibilities for incorporating molecules like this compound into biological systems. nih.gov

Potential Applications within Fluorous Chemistry Paradigms

Fluorous chemistry utilizes highly fluorinated compounds to facilitate the separation and purification of reaction products. The two fluorine atoms in this compound provide a degree of fluorous character, although it is not a heavily fluorinated molecule. However, this inherent "light" fluorous nature could be exploited in certain purification strategies.

For instance, after a reaction, the product containing the difluorobenzene moiety might be selectively retained on a fluorous solid-phase extraction (SPE) cartridge, while non-fluorinated impurities are washed away. This would offer a simplified and efficient purification method.

More significantly, this compound can serve as a building block to introduce a difluorophenyl group into a larger molecule that also contains a heavily fluorinated "ponytail." This would create a fluorous-tagged molecule that could be readily separated using fluorous techniques. The azide group allows for the convenient attachment of this tag to a wide variety of molecules via click chemistry.

Future research in this area could involve designing and synthesizing new fluorous tags based on the this compound scaffold. These tags could be optimized for specific applications, such as in catalysis, where the recovery and reuse of expensive catalysts are crucial, or in proteomics for the selective enrichment of labeled proteins. The combination of the versatile click chemistry of the azide group and the purification advantages of fluorous chemistry presents a powerful strategy for a wide range of chemical and biological research.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-(Azidomethyl)-1,3-difluorobenzene?

- Methodology :

- Start with 1,3-difluorobenzene (CAS 372-18-9) as the core structure. Introduce the azidomethyl group via nucleophilic substitution. For example, bromomethyl intermediates can be generated using NBS (N-bromosuccinimide) under radical conditions, followed by substitution with sodium azide (NaN₃) in polar aprotic solvents like DMF .

- Alternative routes may involve diazo transfer reactions or copper-catalyzed azidation of methyl precursors. Ensure strict temperature control (0–25°C) to avoid premature decomposition of the azide group .

Q. How to safely handle and store this compound in laboratory settings?

- Methodology :

- Handling : Use fume hoods with local exhaust ventilation. Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid contact with reducing agents or heat sources due to the azide group’s explosivity .

- Storage : Keep in amber glass bottles under inert gas (argon/nitrogen) at 2–8°C. Label containers with hazard warnings (e.g., "Explosive when heated") and store separately from incompatible chemicals .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodology :

- NMR : Use NMR to confirm fluorine substitution patterns (δ ≈ -110 to -160 ppm for aromatic F) and NMR to identify azidomethyl protons (δ ~3.8–4.2 ppm) .

- IR : Detect the azide stretch (sharp peak ~2100 cm) and C-F vibrations (1000–1300 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns .

Advanced Research Questions

Q. How does the azidomethyl group influence the reactivity of 1,3-difluorobenzene derivatives in cycloaddition reactions?

- Methodology :

- The azidomethyl moiety enables strain-promoted alkyne-azide cycloaddition (SPAAC) or Cu-catalyzed click reactions. For example, react with alkynes to form triazole-linked conjugates. Monitor reaction kinetics via NMR to assess regioselectivity and optimize catalyst loading (e.g., CuI vs. TBTA ligands) .

- Compare reactivity with non-fluorinated analogs to evaluate electron-withdrawing effects of fluorine on reaction rates .

Q. What strategies can be employed to mitigate thermal instability during the synthesis of azidomethyl-substituted fluorobenzenes?

- Methodology :

- Use low-temperature conditions (<30°C) during azide introduction. Add stabilizers like sodium ascorbate to quench free radicals.

- Employ microfluidic reactors for precise control over exothermic steps. Validate stability via differential scanning calorimetry (DSC) to identify decomposition thresholds .

Q. How to resolve discrepancies in reported thermodynamic properties of fluorinated benzene derivatives?

- Methodology :

- Cross-reference experimental data (e.g., boiling points, vapor pressures) from multiple sources. For instance, 1,3-difluorobenzene has a reported bp of 83°C , but variations may arise from impurities or measurement techniques.

- Use computational methods (DFT or COSMO-RS) to predict properties and compare with empirical data. Validate via gas chromatography (GC) under standardized conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.